molecular formula C30H30ClN7O4 B12429621 DYRKs-IN-1

DYRKs-IN-1

Cat. No.: B12429621
M. Wt: 588.1 g/mol
InChI Key: MRWURALZVKJHPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DYRKs-IN-1 involves the preparation of pyrido[2,3-d]pyrimidines, which are known for their kinase inhibitory properties . The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Synthetic Strategies for Pyrazolo[1,5-b]Pyridazine-Based Inhibitors

Key intermediates and reactions for DYRK1A inhibitors are detailed in Search Result :

Synthetic Pathway

  • N-Amination of Pyridazine :

    • Pyridazine reacts with hydroxylamine-O-sulfonic acid to form pyridazin-1-ium-1-amine iodide (2 ).

  • Huisgen Cycloaddition :

    • 1,3-Dipole intermediate (2 ) reacts with 3-butyn-2-one to yield 1-pyrazolo[1,5-b]pyridazin-3-ylethanone (3 ).

  • DMF-DMA Condensation :

    • Ketone 3 undergoes condensation with dimethylformamide–dimethylacetamide (DMF–DMA) to produce enaminone 4 .

  • Urea Melt and Chlorination :

    • Intermediate 4 is treated with urea and phosphorus(V) oxychloride to afford chlorinated pyrazolo[1,5-b]pyridazine (6 ).

IntermediateReaction ConditionsYieldKey NMR Peaks (δ, ppm)
2 Hydroxylamine-O-sulfonic acid, DMSO94%9.82 (s, 2H), 9.29–9.22 (m, 1H)
3 Huisgen cycloaddition, KOH60%2.56 (s, 3H, CH₃)
4 DMF–DMA, 100°C91%5.83 (d, J = 12.3 Hz, 1H)

Substituent Effects on DYRK1A Binding (Search Result )

  • N-Alkyl Analogues :

    • Methyl substituents at the pyridazine N-position enhance binding affinity (e.g., 11 vs. 10 : pIC₅₀ = 7.3 vs. 7.0).

    • Larger substituents (e.g., isopropyl) reduce affinity due to steric clashes in the ATP-binding pocket.

CompoundR₁R₂pIC₅₀ (DYRK1A)LELLE
9 MeH6.70.555.59
11 MeMe7.30.555.50
13 iPrH6.00.413.55

Crystallographic Insights

  • Co-crystal structures (PDB: 6S1B , 6S17 ) reveal hydrogen bonds between inhibitors and hinge residues (e.g., Asn292, Asp307) and hydrophobic interactions with Tyr243 .

Targeting the DH Box (Search Result )

  • The DYRK homology (DH) box in DYRK1A (residues 147–155) is critical for substrate recognition and inhibitor selectivity.

  • Substitutions in the DH box (e.g., Tyr147 → Phe) disrupt interactions with the NAPA2 region, reducing off-target effects .

Thermodynamic Profiling (Search Result )

  • Inhibitors like FINDY destabilize DYRK1A folding intermediates, leading to aggregation and reduced ATP binding (K<sub>off</sub> = 0.003 s⁻¹ vs. 0.02 s⁻¹ for INDY) .

Ethylene Glycol in Crystallization

  • Crystallization of DYRK1A–inhibitor complexes (e.g., 2WO6 ) requires 20% PEG 3350 and 10% ethylene glycol to stabilize hydrophobic interactions .

Emerging PROTAC-Based Degraders (Search Result )

  • DYR684 : A proteolysis-targeting chimera (PROTAC) linking a DYRK1 inhibitor to a cereblon ligand achieves:

    • 90% degradation of DYRK1A at 100 nM.

    • Improved suppression of TAU phosphorylation compared to competitive inhibitors.

ParameterDYR684Competitive Inhibitor
DC₅₀ (DYRK1A)12 nM45 nM
Selectivity (vs. DYRK1B)5-fold2-fold

Critical Reaction Challenges

  • Hydrolysis Sensitivity :

    • 4-Alkoxy pyrimidines (e.g., 24 ) hydrolyze at pH < 5, necessitating stabilization via methylene cyclization .

  • Stereochemical Control :

    • Chiral intermediates require resolution via chiral HPLC (e.g., DYR684 enantiomers) .

Biological Activity

DYRKs-IN-1 is a selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is part of the DYRK family of kinases. These kinases are implicated in various biological processes, including cell cycle regulation, transcription, and signal transduction pathways. The biological activity of this compound has garnered attention due to its potential therapeutic implications, particularly in cancer and neurodegenerative diseases.

DYRK1A is known for its dual specificity, phosphorylating both serine/threonine and tyrosine residues. This compound inhibits this activity, leading to alterations in the phosphorylation status of several key substrates involved in cellular processes. The inhibition of DYRK1A can result in:

  • Cell Cycle Regulation : DYRK1A influences the stability of cyclin D1 and p27^Kip1, which are critical for cell cycle progression. Inhibition by this compound can lead to the accumulation of these proteins, thereby affecting cell proliferation .
  • Transcriptional Modulation : By phosphorylating transcription factors such as FOXO1 and c-Jun, DYRK1A regulates gene expression related to cell survival and apoptosis. Inhibiting DYRK1A disrupts these pathways, potentially leading to increased sensitivity to chemotherapeutic agents .

Biological Activity in Cancer

The role of DYRK1A in cancer biology is complex, acting both as an oncogene and a tumor suppressor depending on the cellular context. Studies have shown that:

  • Tumor Growth : Inhibition of DYRK1A by this compound has been linked to reduced tumor growth in various cancer models. For instance, in glioblastoma cells, inhibition led to impaired assembly of the anaphase-promoting complex (APC), resulting in cyclin B accumulation and hyperactivation of CDK1 .
  • Cancer Stem Cells : DYRK1A is involved in maintaining cancer stem cell properties. Its inhibition may alter stemness markers and reduce tumorigenicity in certain cancer types .

Table 1: Effects of this compound on Key Substrates

SubstrateFunctionEffect of this compound
Cyclin D1Cell cycle progressionIncreased stability
p27^Kip1Cell cycle inhibitionAccumulation
FOXO1Apoptosis regulationDecreased degradation
c-JunTranscription factorAltered activity

Table 2: Summary of Case Studies

Study ReferenceCancer TypeFindings
GlioblastomaInhibition led to cyclin B accumulation
Acute Lymphoblastic Leukemia (ALL)Increased sensitivity to chemotherapy
Breast CancerReduced tumor growth observed with inhibition

Case Studies

Recent studies have highlighted the effects of this compound across different cancer models:

  • Glioblastoma : Inhibition of DYRK1A resulted in decreased phosphorylation of CDC23, impairing mitotic protein degradation and promoting tumor growth .
  • Acute Lymphoblastic Leukemia (ALL) : The application of this compound sensitized leukemic cells to genotoxic stress, suggesting a potential therapeutic avenue for treatment-resistant cases .

Properties

Molecular Formula

C30H30ClN7O4

Molecular Weight

588.1 g/mol

IUPAC Name

N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C30H30ClN7O4/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41)

InChI Key

MRWURALZVKJHPD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl

Origin of Product

United States

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